molecular formula C3H3NO3S2 B598195 Thiazole-2-sulfonic acid CAS No. 172412-76-9

Thiazole-2-sulfonic acid

Cat. No.: B598195
CAS No.: 172412-76-9
M. Wt: 165.181
InChI Key: NAYGOLGTZZLECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole-2-sulfonic acid is a heterocyclic organic compound featuring a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazole-2-sulfonic acid can be synthesized through various methods. One common approach involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles . Another method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU/ethanol, forming 4-ethoxycarbonyl-5-acylthiazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Thiazole-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use halogens or nitro groups, while nucleophilic substitution may involve amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Thiazole-2-sulfonic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of thiazole-2-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their function and affecting cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness of Thiazole-2-sulfonic Acid: this compound is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to participate in various chemical reactions. This functional group also contributes to its diverse biological activities and applications in different fields .

Properties

IUPAC Name

1,3-thiazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO3S2/c5-9(6,7)3-4-1-2-8-3/h1-2H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYGOLGTZZLECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.